molecular formula C24H21N3O2S B2433930 N-benzyl-5-(methylsulfonyl)-N,2-diphenyl-4-pyrimidinamine CAS No. 478080-89-6

N-benzyl-5-(methylsulfonyl)-N,2-diphenyl-4-pyrimidinamine

Cat. No.: B2433930
CAS No.: 478080-89-6
M. Wt: 415.51
InChI Key: OQXGROJUZUUUBC-UHFFFAOYSA-N
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Description

N-benzyl-5-(methylsulfonyl)-N,2-diphenyl-4-pyrimidinamine: is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a benzyl group, a methylsulfonyl group, and two phenyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-(methylsulfonyl)-N,2-diphenyl-4-pyrimidinamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base such as sodium hydride.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be added through a sulfonation reaction using methylsulfonyl chloride in the presence of a base like triethylamine.

    Addition of Phenyl Groups: The phenyl groups can be introduced through a Friedel-Crafts alkylation reaction using benzene and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylsulfonyl group, resulting in the formation of various sulfonamide derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Sulfonamide derivatives.

Scientific Research Applications

Chemistry: N-benzyl-5-(methylsulfonyl)-N,2-diphenyl-4-pyrimidinamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-benzyl-5-(methylsulfonyl)-N,2-diphenyl-4-pyrimidinamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

    N-benzyl-5-methoxytryptamine: A compound with a similar benzyl group but different core structure.

    N-benzyl-5-bromo-2-methoxybenzenesulfonamide: A compound with a similar sulfonamide group but different aromatic substitutions.

Uniqueness: N-benzyl-5-(methylsulfonyl)-N,2-diphenyl-4-pyrimidinamine is unique due to its combination of a pyrimidine core with benzyl, methylsulfonyl, and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-benzyl-5-methylsulfonyl-N,2-diphenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S/c1-30(28,29)22-17-25-23(20-13-7-3-8-14-20)26-24(22)27(21-15-9-4-10-16-21)18-19-11-5-2-6-12-19/h2-17H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXGROJUZUUUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=C(N=C1N(CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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